An In-depth Technical Guide to 3-bromo-1-methylquinolin-2(1H)-one
An In-depth Technical Guide to 3-bromo-1-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 3-bromo-1-methylquinolin-2(1H)-one. While specific biological activities and defined signaling pathways for this particular compound are not extensively documented in current literature, this guide also explores the known biological relevance of the broader quinolin-2(one) class of molecules to provide a basis for future research and drug development endeavors.
Core Chemical Properties
3-bromo-1-methylquinolin-2(1H)-one is a halogenated derivative of N-methylquinolinone. The presence of the bromine atom at the 3-position and the methyl group on the nitrogen atom significantly influences its physicochemical properties and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| CAS Number | 941-91-3 | [1] |
| Predicted pKa | -1.31 ± 0.40 | [1] |
| Predicted Solubility | 0.9 g/L (at 25 °C) | [1] |
Synthesis
Conceptual Experimental Protocol: Bromination of 1-methylquinolin-2(1H)-one
This protocol is a generalized procedure and may require optimization.
Materials:
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1-methylquinolin-2(1H)-one
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N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or other suitable solvent
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Benzoyl peroxide (initiator)
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Sodium sulfite solution
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Filtration apparatus
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Round-bottom flask with reflux condenser
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Magnetic stirrer with heating mantle
Procedure:
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In a round-bottom flask, dissolve 1-methylquinolin-2(1H)-one in an appropriate solvent such as carbon tetrachloride.
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Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
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Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove succinimide.
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Wash the filtrate sequentially with a saturated sodium sulfite solution, a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate and filter.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure 3-bromo-1-methylquinolin-2(1H)-one.
Logical Workflow for Synthesis and Purification
Synthetic and purification workflow for 3-bromo-1-methylquinolin-2(1H)-one.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinolinone ring system and the N-methyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~8.0 | s |
| H-5 | ~7.8 | d |
| H-6 | ~7.4 | t |
| H-7 | ~7.7 | t |
| H-8 | ~7.6 | d |
| N-CH₃ | ~3.7 | s |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~160 |
| C-Br | ~115 |
| Aromatic C-H | 120-140 |
| Aromatic C-q | 118-145 |
| N-CH₃ | ~30 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (amide) | 1650-1680 |
| C=C (aromatic) | 1580-1620 |
| C-H (aromatic) | 3000-3100 |
| C-N | 1250-1350 |
| C-Br | 550-750 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
| Ion | Expected m/z |
| [M]⁺ (C₁₀H₈⁷⁹BrNO)⁺ | ~237 |
| [M+2]⁺ (C₁₀H₈⁸¹BrNO)⁺ | ~239 |
Potential Biological Activity and Signaling Pathways
While no specific biological activities for 3-bromo-1-methylquinolin-2(1H)-one have been reported, the quinolin-2(one) scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of quinolin-2(one) have been reported to exhibit a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]
One notable target for quinolinone derivatives is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Some substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of PDK1, a key kinase in this pathway.[4] Inhibition of PDK1 would disrupt the downstream signaling cascade, potentially leading to decreased cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism by which a quinolinone derivative could inhibit the PI3K/Akt signaling pathway.
Hypothetical inhibition of the PI3K/Akt pathway by a quinolinone derivative.
Conclusion
3-bromo-1-methylquinolin-2(1H)-one is a synthetic heterocyclic compound with potential for further investigation in medicinal chemistry. This guide provides a summary of its known and predicted chemical properties and a framework for its synthesis and characterization. While its specific biological activities remain to be elucidated, the broader class of quinolin-2(one) derivatives has shown promise as modulators of key cellular signaling pathways, suggesting that 3-bromo-1-methylquinolin-2(1H)-one could be a valuable scaffold for the development of novel therapeutic agents. Further experimental studies are required to fully characterize this compound and explore its biological potential.
